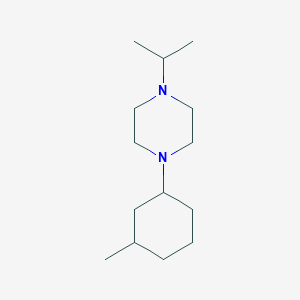![molecular formula C21H23N3O4S2 B10878419 N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B10878419.png)
N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzothiophene core with a cyano group and a thiourea linkage to a trimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzoic acid and an appropriate alkylating agent.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.
Attachment of the Thiourea Moiety: The thiourea linkage is formed by reacting the benzothiophene derivative with an isothiocyanate compound.
Coupling with Trimethoxybenzoyl Chloride: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiourea derivatives and benzothiophene systems.
Biology
Biologically, N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine
In medicinal chemistry, this compound is explored for its potential anti-cancer properties. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves binding to the active site of target enzymes, thereby inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. The molecular targets often include kinases and other proteins involved in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)UREA: Similar structure but lacks the thiourea linkage.
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.
Uniqueness
The presence of both the cyano group and the thiourea linkage in N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA imparts unique chemical properties, such as enhanced binding affinity to certain enzymes and increased stability under physiological conditions. These features distinguish it from similar compounds and make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H23N3O4S2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H23N3O4S2/c1-11-5-6-13-14(10-22)20(30-17(13)7-11)24-21(29)23-19(25)12-8-15(26-2)18(28-4)16(9-12)27-3/h8-9,11H,5-7H2,1-4H3,(H2,23,24,25,29) |
InChI Key |
NNKJCFAJJYAGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-oxo-1-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10878336.png)
![7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10878348.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10878354.png)
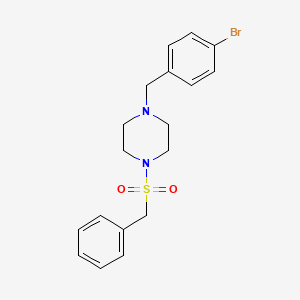
![4-chloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10878359.png)
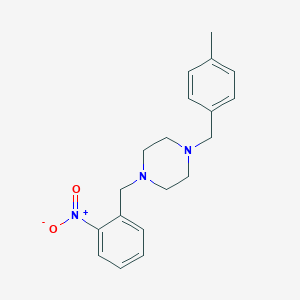
![2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10878373.png)
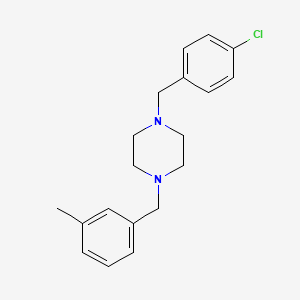
![4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878386.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878391.png)
![7-benzyl-1,3-dimethyl-8-[4-(phenylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878393.png)
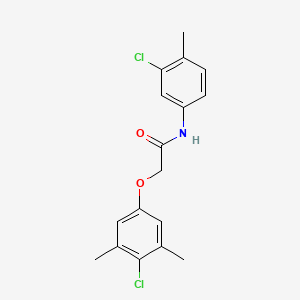
![N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide](/img/structure/B10878405.png)
